Product packaging for Des[2-(2-thienylmethyl)] Eprosartan(Cat. No.:CAS No. 148674-34-4)

Des[2-(2-thienylmethyl)] Eprosartan

Cat. No.: B132613
CAS No.: 148674-34-4
M. Wt: 328.4 g/mol
InChI Key: YOKNWHLCGXMWJI-MDZDMXLPSA-N
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Description

Contextualization as an Eprosartan-Related Substance

Des[2-(2-thienylmethyl)] Eprosartan is identified as an impurity or a related compound of Eprosartan. researchgate.net Impurities in pharmaceuticals can originate from various sources, including the synthesis process of the API, degradation of the drug substance over time, or interaction with other components of the formulation. The presence of impurities, even in minute quantities, can potentially impact the safety and efficacy of the drug. Therefore, regulatory bodies worldwide mandate the thorough identification, characterization, and control of any impurity present in a drug product.

Nomenclature and Designations of this compound

Designation TypeDesignation
Systematic (IUPAC) Name (E)-4-{[2-Butyl-5-(2-carboxyvinyl)-1H-imidazol-1-yl]methyl}benzoic acid
Common Name This compound
Synonym Dealkyl eprosartan
CAS Number 148674-34-4

This table provides the various names and the unique CAS registry number for this compound, facilitating its identification in scientific literature and databases. researchgate.net

Significance of Eprosartan Impurity Profiling in Pharmaceutical Development

Impurity profiling is the process of identifying and quantifying all the impurities present in a pharmaceutical substance. This process is a critical component of the drug development and approval process for several reasons:

Safety and Efficacy: The primary concern is the potential for impurities to have their own pharmacological or toxicological effects, which could compromise the safety and efficacy of the drug.

Regulatory Compliance: Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines, such as those from the International Council for Harmonisation (ICH), that dictate the acceptable levels of impurities in drug substances and products. scispace.com

Process Control: Understanding the impurity profile can provide valuable insights into the chemical processes used to manufacture the API. The presence or absence of certain impurities can indicate the efficiency and control over the manufacturing process.

Stability of the Drug Product: The study of degradation products, which are a type of impurity, is essential for determining the shelf-life and appropriate storage conditions for the drug product. Forced degradation studies are often conducted to identify potential degradation products that may form under various stress conditions such as heat, light, humidity, and pH variations. eurjchem.comresearchgate.net

The development of robust analytical methods is a cornerstone of effective impurity profiling. Techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are instrumental in separating, identifying, and quantifying impurities like this compound. eurjchem.comnih.gov

Research has focused on developing and validating analytical methods to ensure their accuracy, precision, linearity, and robustness for the determination of Eprosartan and its related compounds. For instance, a reverse-phase HPLC method can be validated to demonstrate its suitability for routine quality control analysis.

Illustrative Analytical Method Validation Data for Eprosartan and its Impurities:

ParameterResult
Linearity (Concentration Range) 10-400 µg/mL
Correlation Coefficient (r²) 0.9999
Accuracy (Recovery) 99.86% - 100.92%
Intra-day Precision (%RSD) 0.21% - 0.57%
Inter-day Precision (%RSD) 0.33% - 0.71%

This table presents typical validation parameters for an HPLC method used for the determination of Eprosartan, indicating the method's reliability for quantifying related impurities. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20N2O4 B132613 Des[2-(2-thienylmethyl)] Eprosartan CAS No. 148674-34-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[2-butyl-5-[(E)-2-carboxyethenyl]imidazol-1-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-2-3-4-16-19-11-15(9-10-17(21)22)20(16)12-13-5-7-14(8-6-13)18(23)24/h5-11H,2-4,12H2,1H3,(H,21,22)(H,23,24)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKNWHLCGXMWJI-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50565992
Record name 4-({2-Butyl-5-[(E)-2-carboxyethenyl]-1H-imidazol-1-yl}methyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148674-34-4
Record name (E)-4-((2-Butyl-5-(2-carboxyvinyl)-1H-imidazol-1-yl)methyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148674344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-({2-Butyl-5-[(E)-2-carboxyethenyl]-1H-imidazol-1-yl}methyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-4-((2-BUTYL-5-(2-CARBOXYVINYL)-1H-IMIDAZOL-1-YL)METHYL)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAN2IOY1GE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Considerations and Formation Mechanisms of Des 2 2 Thienylmethyl Eprosartan

Analysis of Eprosartan Synthetic Pathways and Potential Origins of Related Impurities

The synthesis of Eprosartan is a multi-step process that involves the construction of the substituted imidazole (B134444) core followed by the introduction of the biphenyl (B1667301) and thiophene (B33073) moieties. The formation of impurities is often linked to incomplete reactions, side reactions, or the presence of impurities in starting materials and reagents.

The formation of Des[2-(2-thienylmethyl)] Eprosartan, which is chemically identified as 4-[[2-butyl-5-[(E)-2-carboxyethenyl]imidazol-1-yl]methyl]benzoic acid, can be traced back to a critical step in the Eprosartan synthesis. clearsynth.com A common synthetic route to Eprosartan involves the reaction of a protected 2-n-butyl-4-formylimidazole intermediate with (2-thienylmethyl)propanedioic acid monoethyl ester. google.com

The impurity's structure suggests a failure to incorporate the (2-thienylmethyl) group. This could occur if the (2-thienylmethyl)propanedioic acid monoethyl ester is absent or if a competing reactant is present. A plausible precursor to the impurity is a molecule that lacks the thiophene group at the alpha position of the acrylic acid side chain.

For instance, if the protected 2-n-butyl-4-formylimidazole intermediate reacts with a molecule like malonic acid monoethyl ester (which lacks the 2-thienylmethyl substituent), subsequent reaction steps would lead to the formation of this compound. The presence of such a reactant could be due to it being an impurity in the (2-thienylmethyl)propanedioic acid monoethyl ester starting material.

Side reactions during the condensation step are a primary source of impurity generation. In the synthesis of Eprosartan, the Knoevenagel condensation between the formyl group of the imidazole intermediate and the active methylene (B1212753) group of the propanedioic acid derivative is a key transformation.

If the (2-thienylmethyl) group is not successfully introduced onto the propanedioic acid derivative prior to the condensation, or if it is cleaved during the reaction, the resulting product will be the Des[2-(2-thienylmethyl)] impurity. For example, a patent for Eprosartan synthesis describes reacting 4-[[2-butyl-5-formyl-1H-imidazol-1-yl]methyl]benzoic acid with (2-thienylmethyl)-propanedioic acid, mono-ethyl ester. google.com If a portion of the benzoic acid intermediate reacts with an un-alkylated propanedioic acid ester, the impurity will be formed.

Furthermore, degradation of the desired intermediate under the reaction conditions could potentially lead to the loss of the thienylmethyl group, although this is generally less likely than the presence of an un-alkylated starting material.

Mechanistic Postulation of this compound Formation

The formation of this compound can be mechanistically postulated to occur via a Knoevenagel condensation reaction pathway that parallels the main Eprosartan synthesis, but with a deficient reactant.

The proposed mechanism is as follows:

Presence of an Impurity in a Key Reagent: The synthesis relies on (2-thienylmethyl)propanedioic acid or its monoester. If this reagent contains propanedioic acid or its monoester as an impurity, both will compete in the subsequent condensation step.

Base-Catalyzed Condensation: In the presence of a base catalyst such as piperidine, the active methylene group of the propanedioic acid derivative (both the desired thienylmethyl-substituted and the undesired unsubstituted version) is deprotonated to form a carbanion.

Nucleophilic Attack: This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formyl group on the 2-butyl-5-formyl-imidazole intermediate.

Dehydration: The resulting aldol-type adduct readily undergoes dehydration (loss of a water molecule) to form the carbon-carbon double bond of the acrylic acid moiety.

Hydrolysis: Subsequent hydrolysis of the ester group (if a monoester was used) yields the final dicarboxylic acid structure.

When this sequence occurs with the unsubstituted propanedioic acid derivative, the product is this compound.

Influence of Reaction Conditions on Impurity Generation

The generation of impurities in a chemical synthesis is highly dependent on the reaction conditions. nih.gov For the formation of this compound, several factors can play a significant role.

Reaction ParameterPotential Influence on Impurity Formation
Purity of Reactants The presence of unsubstituted propanedioic acid or its ester in the (2-thienylmethyl)propanedioic acid reagent is a direct route to the formation of the impurity.
Reaction Temperature Elevated temperatures could potentially promote side reactions or the degradation of reactants and intermediates. While mild conditions are generally preferred, some synthetic steps may require heat, which can increase the rate of impurity formation. mdpi.com
Catalyst The choice and concentration of the catalyst (e.g., piperidine, benzoic acid) can influence the reaction rate and selectivity. google.com An inappropriate catalyst or concentration might lead to a higher proportion of side products.
Solvent The solvent system can affect the solubility of reactants and intermediates, potentially influencing which reaction pathway is favored. google.com
Reaction Time Prolonged reaction times may lead to the degradation of the desired product or intermediates, or allow for slower-forming side products to accumulate. mdpi.com

Careful control and optimization of these parameters are essential to minimize the formation of this compound and ensure the purity of the final Eprosartan API. veeprho.com The use of highly pure starting materials and well-defined reaction protocols are the primary strategies for controlling the level of this and other process-related impurities. nih.gov

Structural Characterization and Elucidation of Des 2 2 Thienylmethyl Eprosartan

Advanced Spectroscopic Techniques for Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. Through various 1D and 2D NMR experiments, the connectivity of atoms and the conformational details of Des[2-(2-thienylmethyl)] Eprosartan can be established. While specific NMR data for this compound is not widely published in publicly available literature, the expected chemical shifts can be inferred based on the analysis of its parent compound, Eprosartan, and related structures.

Expected ¹H NMR Spectral Data: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzoic acid moiety, the protons of the imidazole (B134444) ring, the vinyl proton, and the aliphatic protons of the butyl chain. The coupling patterns between adjacent protons would confirm their connectivity.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would complement the proton NMR data by providing signals for each unique carbon atom in the molecule, including the carbonyl carbons of the carboxylic acids, the aromatic and heterocyclic carbons, and the aliphatic carbons of the butyl group.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: The following data is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Butyl Chain (CH₃)0.9 - 1.013 - 14
Butyl Chain (CH₂)1.3 - 1.722 - 30
Butyl Chain (α-CH₂)2.6 - 2.830 - 32
Imidazole Ring (C-H)7.5 - 7.8120 - 130
Imidazole-CH₂5.3 - 5.550 - 55
Benzoic Acid (Aromatic C-H)7.2 - 8.1128 - 135
Benzoic Acid (Quaternary C)-130 - 145
Benzoic Acid (COOH)12.0 - 13.0167 - 168
Vinyl (C=CH)6.5 - 7.5115 - 140
Vinyl (COOH)11.0 - 12.0168 - 170

Mass spectrometry (MS) is a critical technique for determining the molecular weight and formula of a compound and for gaining structural insights through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound, often coupled with tandem mass spectrometry (MS/MS or MSn) to study fragmentation pathways.

The molecular formula of this compound is C₁₈H₂₀N₂O₄, with a corresponding molecular weight of 328.36 g/mol . In an ESI-MS experiment, this compound would be expected to show a prominent ion corresponding to its protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, depending on the ionization mode.

MS/MS analysis of the parent ion would reveal characteristic fragmentation patterns. For instance, the loss of a water molecule (H₂O) or carbon dioxide (CO₂) from the carboxylic acid groups are common fragmentation pathways. The cleavage of the butyl chain and fragmentation of the imidazole ring would also produce specific product ions, which help to confirm the structure.

Interactive Table: Expected Mass Spectrometry Data for this compound

Analysis Expected m/z Value Interpretation
ESI-MS (+)329.14[M+H]⁺
ESI-MS (-)327.13[M-H]⁻
MS/MS of [M-H]⁻283.14Loss of CO₂
MS/MS of [M-H]⁻265.13Loss of CO₂ and H₂O
MS/MS of [M+H]⁺273.16Loss of C₄H₈ (butene)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its various functional groups. A broad absorption in the region of 2500-3300 cm⁻¹ would indicate the O-H stretching of the carboxylic acid groups. Strong carbonyl (C=O) stretching absorptions would be expected around 1700 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and imidazole rings would appear in the 1450-1600 cm⁻¹ region. C-H stretching vibrations of the aliphatic butyl chain and the aromatic/vinyl groups would be observed around 2850-3100 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule's chromophores. The conjugated system, encompassing the benzoic acid ring, the imidazole ring, and the acrylic acid moiety, would result in strong UV absorption. The wavelength of maximum absorption (λmax) would be characteristic of this extended π-system.

Interactive Table: Expected Spectroscopic Data for Functional Group Identification

Spectroscopic Technique Expected Absorption/Wavelength Functional Group/Chromophore
IR Spectroscopy~3000 cm⁻¹ (broad)O-H (Carboxylic acid)
IR Spectroscopy~1700 cm⁻¹ (strong)C=O (Carboxylic acid)
IR Spectroscopy~1600 cm⁻¹C=C and C=N (Aromatic/Imidazole)
IR Spectroscopy~2950 cm⁻¹C-H (Aliphatic)
UV-Vis Spectroscopy~230-280 nmConjugated π-system

Stereochemical Considerations and Isomeric Forms (e.g., Z-isomer)

This compound possesses a carbon-carbon double bond in the acrylic acid side chain, which can exist as either the (E) or (Z) stereoisomer. The "(E)" designation in its chemical name indicates that the higher priority substituents on each carbon of the double bond are on opposite sides.

The (Z)-isomer, where the higher priority groups are on the same side, is a potential geometric isomer. The formation of the (Z)-isomer could occur during the synthesis of Eprosartan or as a degradation product, for instance, through photoisomerization. Research on Eprosartan has shown that it can degrade to a geometrical isomer under photo-alkali conditions, which can be separated and characterized using techniques like LC-MS and LC-NMR. scispace.com

The stereochemistry is a critical aspect of the compound's identity, as different isomers can have different physical, chemical, and biological properties. Therefore, analytical methods used for the quality control of Eprosartan must be able to separate and quantify both the (E) and potential (Z) isomers of this compound.

Analytical Methodologies for Detection and Quantification of Des 2 2 Thienylmethyl Eprosartan

Chromatographic Separations for Impurity Profiling

Chromatographic techniques form the cornerstone of impurity profiling in the pharmaceutical industry, offering the high-resolution separation necessary to distinguish between the active pharmaceutical ingredient (API) and its related substances.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of Eprosartan and its impurities due to its versatility and precision. The development of a stability-indicating HPLC method is crucial for resolving Des[2-(2-thienylmethyl)] Eprosartan from the parent drug and other potential degradants.

Method development typically commences with the selection of a suitable stationary phase. A reversed-phase C18 column is a common choice, providing effective separation based on the hydrophobicity of the analytes. Optimization of the mobile phase composition is then undertaken to achieve the desired resolution and peak shape. A typical mobile phase for the analysis of Eprosartan and its impurities consists of an aqueous buffer and an organic modifier. For instance, a gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is often employed. The acidic mobile phase helps to suppress the ionization of the carboxylic acid groups present in both Eprosartan and this compound, leading to better peak shapes and retention.

The detection wavelength is another critical parameter. Given the chromophoric nature of the imidazole (B134444) and benzoic acid moieties, UV detection is commonly used. A wavelength of around 230-270 nm is generally suitable for detecting both Eprosartan and its impurities. Method validation is performed in accordance with regulatory guidelines to ensure linearity, accuracy, precision, specificity, and robustness.

ParameterTypical Condition
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Optimized for resolution of impurities
Flow Rate 1.0 mL/min
Detection UV at 235 nm
Injection Volume 10 µL
Column Temperature 30 °C

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), which provides a significant enhancement in resolution, sensitivity, and speed of analysis compared to traditional HPLC. For impurity profiling, where trace-level detection and high throughput are often required, UPLC offers a distinct advantage.

The principles of method development for UPLC are similar to HPLC, but the operational parameters are adapted to the smaller particle size columns. The shorter column lengths and higher optimal linear velocities of UPLC systems result in significantly reduced run times, often by a factor of 5 to 10. This allows for more rapid analysis of a larger number of samples, which is particularly beneficial in a quality control environment. The enhanced resolution of UPLC can also be critical for separating closely eluting impurities that may not be resolved by conventional HPLC.

ParameterTypical Condition
Column Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Rapid gradient for fast elution
Flow Rate 0.4 mL/min
Detection UV at 235 nm
Injection Volume 2 µL
Column Temperature 40 °C

Gas Chromatography (GC) Considerations for Volatile Derivatives

Gas Chromatography (GC) is generally not the primary method for analyzing non-volatile and thermally labile compounds like this compound due to the presence of polar functional groups, including two carboxylic acids. However, GC can be employed following a derivatization step that converts the non-volatile analyte into a more volatile and thermally stable derivative.

For carboxylic acids, a common derivatization strategy is esterification to form methyl or other alkyl esters. Reagents such as diazomethane, or a combination of an alcohol (e.g., methanol) with an acid catalyst (e.g., BF3 or H2SO4), can be used. Another approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the carboxylic acid groups into their trimethylsilyl (B98337) esters.

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible conversion. Following derivatization, the resulting volatile compound can be analyzed by GC, typically using a non-polar or medium-polarity capillary column and a Flame Ionization Detector (FID) or a mass spectrometer for detection. While feasible, the additional sample preparation step of derivatization makes GC a less direct and more complex method compared to LC for this particular analyte.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the unambiguous identification and quantification of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Simultaneous Separation and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the high separation power of LC with the high selectivity and sensitivity of mass spectrometry, making it an invaluable tool for impurity identification. Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized and its mass-to-charge ratio (m/z) is determined.

For this compound, electrospray ionization (ESI) is a suitable ionization technique, typically operated in the negative ion mode to deprotonate the carboxylic acid groups. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, can provide accurate mass measurements, which allows for the determination of the elemental composition and confirmation of the identity of the impurity.

Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure of the impurity. In an MS/MS experiment, the precursor ion corresponding to the deprotonated molecule of this compound is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides valuable structural information that can be used to confirm the identity of the impurity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Complementary Analysis

As with standalone GC, the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound necessitates a prior derivatization step to increase its volatility. The coupling of GC with a mass spectrometer provides a highly specific detection method.

Following separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, serves as a chemical fingerprint and can be compared to a library of known spectra for identification.

Method Validation Strategies for Analytical Procedures

The validation of an analytical method is the process by which it is experimentally established that the procedure is suitable for its intended purpose. For impurity determination, this involves a comprehensive evaluation of various performance characteristics as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).

Specificity and Selectivity in Impurity Determination

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. In the context of this compound, the analytical method must be able to distinguish it from Eprosartan and other related impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques for the analysis of Eprosartan and its impurities. The selectivity of these methods is typically achieved by optimizing chromatographic conditions, including the choice of stationary phase (column), mobile phase composition, pH, and detector wavelength.

Forced degradation studies are a crucial part of demonstrating specificity. Eprosartan is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. The analytical method must be able to resolve this compound from any degradants formed under these conditions. Chromatographic purity or peak purity analysis using a photodiode array (PDA) detector is often used to confirm that the analyte peak is free from co-eluting impurities.

Linearity and Calibration Range for Quantitative Analysis

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

For the quantitative determination of this compound, a calibration curve is constructed by plotting the peak area response against a series of known concentrations of a reference standard. The linearity is then evaluated by visual inspection of the plot and by statistical methods, such as calculating the correlation coefficient (r), y-intercept, and slope of the regression line.

Interactive Table: Example of Linearity Data for Eprosartan Impurities

Parameter Impurity 1 Impurity 2
Concentration Range (µg/mL) 0.1 - 7.5 0.1 - 7.5
Correlation Coefficient (r²) 0.999 0.999
Regression Equation y = 45899x + 158.7 y = 48765x + 134.5

Note: This data is representative of Eprosartan impurities and not specifically for this compound.

Limit of Detection (LOD) and Limit of Quantification (LOQ) Studies

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For impurity analysis, the LOQ is a critical parameter as it defines the lower limit for accurate measurement. The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, with a common approach using S/N ratios of 3:1 for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

As with linearity, specific LOD and LOQ values for this compound are not widely published. However, analytical methods developed for Eprosartan impurities generally achieve low LOD and LOQ values to ensure that even trace amounts of impurities can be reliably controlled.

Precision, Accuracy, and Robustness Assessments

Precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision).

Accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. For impurity quantification, accuracy is often determined by recovery studies, where a known amount of the impurity standard is spiked into the sample matrix and the percentage of the impurity recovered is calculated.

Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Typical variations include changes in mobile phase composition, pH, flow rate, and column temperature.

The following interactive table presents representative precision and accuracy data for Eprosartan impurities from a method validation study.

Interactive Table: Example of Precision and Accuracy Data for Eprosartan Impurities

Validation Parameter Impurity 1 Impurity 2
Repeatability (RSD, %) < 2.0 < 2.0
Intermediate Precision (RSD, %) < 3.0 < 3.0
Accuracy (Recovery, %) 98.0 - 102.0 98.0 - 102.0

Note: This data is representative of Eprosartan impurities and not specifically for this compound.

Quality by Design (QbD) Principles in Analytical Method Development for Related Substances

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. The principles of QbD can be effectively applied to the development of analytical methods, a concept known as Analytical QbD (AQbD).

The goal of AQbD is to design a robust method that consistently meets its intended performance criteria throughout its lifecycle. For the analysis of related substances like this compound, the AQbD approach involves several key steps:

Defining the Analytical Target Profile (ATP): The ATP defines the performance requirements of the analytical method. For an impurity method, the ATP would specify the need to accurately and precisely quantify this compound at its specification limit, with a defined level of specificity.

Identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): CMAs are the performance characteristics of the method that need to be controlled to ensure it meets the ATP (e.g., resolution between Eprosartan and this compound, peak symmetry). CMPs are the method variables that can impact the CMAs (e.g., mobile phase pH, column temperature, gradient slope).

Risk Assessment: A risk assessment is performed to identify and rank the CMPs that are most likely to affect the CMAs. This helps to focus development efforts on the most critical parameters.

Method Optimization using Design of Experiments (DoE): DoE is a statistical tool used to systematically investigate the effects of multiple CMPs on the CMAs. This allows for the definition of a Method Operable Design Region (MODR), which is a multidimensional space of CMPs within which the method is known to be robust.

Control Strategy and Continuous Improvement: A control strategy is established to ensure the method consistently operates within the MODR. This may include system suitability tests and other controls. The method performance is monitored over its lifecycle, and continuous improvement is made as needed.

By applying QbD principles to the development of analytical methods for this compound, a more robust, reliable, and flexible method can be established, ensuring the consistent quality of Eprosartan.

Degradation Pathways and Stability of Des 2 2 Thienylmethyl Eprosartan

Identification of Degradation Products of Eprosartan and its Related Substances

The analysis of Eprosartan under stress conditions has led to the identification of several degradation products and related impurities. The most prominently cited degradation product is a geometric isomer of Eprosartan, which forms under specific photolytic conditions. theclinivex.comcleanchemlab.com

Key related substances and degradation products include:

Des[2-(2-thienylmethyl)] Eprosartan: Chemically known as (E)-4-{[2-Butyl-5-(2-carboxyvinyl)-1H-imidazol-1-yl]methyl}benzoic acid, this is a known process-related impurity of Eprosartan. simsonpharma.comclearsynth.com

(Z)-Eprosartan: This geometric isomer, identified as (Z)-4-((2-butyl-5-(2-carboxy-3-(thiophen-2-yl)prop-1-enyl)-1H-imidazol-1-yl)methyl)benzoic acid, is a photodegradation product formed under photo-alkaline stress. theclinivex.comcleanchemlab.com It shares the same molecular mass and fragment ions as the parent Eprosartan molecule. theclinivex.com

Other Impurities: Various other impurities are associated with Eprosartan, some of which may be process-related or arise from degradation. These are often designated numerically (e.g., Impurity 2, 3, 4) or by name, such as 3-(Thiophen-2-yl)propionic Acid. smolecule.com

Forced Degradation Studies (Stress Testing) of Eprosartan and Associated Impurities

Forced degradation, or stress testing, is crucial for identifying potential degradation pathways and developing stability-indicating analytical methods. simsonpharma.comcleanchemlab.com Studies on Eprosartan have subjected the drug to hydrolytic, oxidative, photolytic, and thermal stress, as recommended by the International Conference on Harmonisation (ICH) guidelines. However, findings on its stability can vary across different studies, indicating the sensitivity of the degradation pathways to specific experimental conditions.

Hydrolytic degradation involves the reaction of a substance with water, which can be catalyzed by acidic or basic conditions.

Acidic Hydrolysis: Some studies report that Eprosartan undergoes degradation under acidic conditions, for instance, when heated at 80°C in 0.1 M or 0.5 N hydrochloric acid (HCl). glppharmastandards.com

Alkaline Hydrolysis: Degradation has also been observed under alkaline conditions, such as in 0.1 M or 0.5 N sodium hydroxide (B78521) (NaOH) at 80°C. glppharmastandards.com The degradation rate has been noted to be faster in basic media than in acidic media. nih.gov

Neutral Hydrolysis: Neutral hydrolytic conditions (e.g., water at 80°C) have also been shown to cause degradation of Eprosartan. glppharmastandards.com

Conversely, other research has concluded that Eprosartan is stable under hydrolytic stress conditions. theclinivex.comcleanchemlab.comnih.gov These discrepancies highlight the importance of the specific conditions used (e.g., temperature, duration, concentration of acid/base) in determining the degradation outcome.

Oxidative degradation involves the chemical breakdown of a substance by oxidizing agents.

Studies have been conducted by exposing Eprosartan to hydrogen peroxide (H₂O₂), a common oxidizing agent. glppharmastandards.com One study used 30% H₂O₂ at room temperature for 25 hours to induce oxidative stress. glppharmastandards.compharmaffiliates.com However, similar to the conflicting reports on hydrolysis, several other studies have found Eprosartan to be stable against oxidative degradation. theclinivex.comcleanchemlab.comnih.gov Additionally, electrochemical oxidation studies have been performed, demonstrating that Eprosartan can be degraded via oxidation using a platinum electrode, with the decomposition following first-order kinetics. nih.gov

Photolytic degradation is caused by exposure to light. Eprosartan has shown susceptibility to degradation under photolytic conditions, particularly in an alkaline environment.

Conditions: Studies have exposed Eprosartan in solution (acidic, neutral, and alkaline) and as a solid to light sources delivering both fluorescent and UV light.

Major Degradant: The primary and, in some studies, the only degradation product identified under photo-alkali conditions is the (Z)-geometrical isomer of Eprosartan. theclinivex.comcleanchemlab.com This indicates that light can induce isomerization of the Eprosartan molecule.

Stability: While degradation is observed under photo-alkaline conditions, Eprosartan is reported to be stable when exposed to light in acidic, neutral, or solid states. theclinivex.comcleanchemlab.com

Thermal degradation evaluates the stability of a drug when exposed to high temperatures.

Conditions: Solid Eprosartan has been subjected to thermal stress in a hot air oven at 50°C for extended periods, such as 30 to 60 days. glppharmastandards.com

Stability: The majority of available studies conclude that Eprosartan is stable under thermal stress conditions, showing no significant degradation. theclinivex.comcleanchemlab.comnih.gov

Impurity Formation Under Various Stress Conditions

The formation of impurities under stress testing confirms the degradation pathways of a drug. For Eprosartan, the stress conditions directly influence the type and quantity of impurities formed.

The table below summarizes the findings from forced degradation studies on Eprosartan.

Stress ConditionParameters Used in StudiesObserved Outcome for EprosartanMajor Degradation Products Formed
Acid Hydrolysis0.1 M - 1 N HCl, 80°CDegradation observed in some studies; stable in others. theclinivex.comcleanchemlab.comglppharmastandards.comnih.govNot specifically identified in reviewed literature. glppharmastandards.com
Alkali Hydrolysis0.1 M - 1 N NaOH, 80°CDegradation observed in some studies; stable in others. theclinivex.comcleanchemlab.comglppharmastandards.comnih.govNot specifically identified in reviewed literature. glppharmastandards.com
Neutral HydrolysisWater, 80°CDegradation observed in some studies; stable in others. theclinivex.comcleanchemlab.comglppharmastandards.comnih.govNot specifically identified in reviewed literature. glppharmastandards.com
Oxidative30% H₂O₂ at room temperatureDegradation observed in some studies; stable in others. theclinivex.comcleanchemlab.comglppharmastandards.comnih.govNot specifically identified in reviewed literature. glppharmastandards.com
PhotolyticUV/fluorescent light on drug in solution and solid stateStable, except in alkaline solution where it degrades. theclinivex.comcleanchemlab.com(Z)-Eprosartan (geometrical isomer). theclinivex.comcleanchemlab.com
Thermal50°C, solid state for up to 60 daysGenerally reported as stable. theclinivex.comcleanchemlab.comglppharmastandards.comnih.govNo significant degradation products formed. theclinivex.comcleanchemlab.com

The most definitive impurity shown to form as a direct result of degradation is the (Z)-isomer of Eprosartan, which is generated under photo-alkaline conditions. theclinivex.comcleanchemlab.com While degradation is reported under hydrolytic and oxidative stress in some studies, the specific structures of the resulting products are not always characterized. The formation of the specific impurity this compound has not been reported as a result of these forced degradation studies, suggesting it is more likely a process-related impurity from chemical synthesis rather than a degradant. simsonpharma.comsmolecule.com

Theoretical and Computational Investigations of Des 2 2 Thienylmethyl Eprosartan

Molecular Modeling and Conformational Analysis

Molecular modeling serves as a powerful tool to understand the three-dimensional structure and conformational flexibility of molecules like Des[2-(2-thienylmethyl)] Eprosartan. Conformational analysis, a key component of molecular modeling, explores the different spatial arrangements of atoms in a molecule and their corresponding energy levels. For angiotensin II receptor blockers (ARBs) such as Eprosartan and its derivatives, understanding the preferred conformation is crucial as it dictates the molecule's ability to bind to its target receptor. nih.govacs.org

A molecular modeling study on the interaction of Eprosartan with β-cyclodextrin revealed that the drug fits well within the cyclodextrin (B1172386) cavity, forming hydrogen bonds that enhance its stability. nih.gov This type of analysis could be extended to this compound to understand its interaction with other molecules or potential binding sites.

Table 1: Key Torsional Angles for Conformational Analysis of this compound

Dihedral AngleAtoms InvolvedSignificance
τ1Cα-Cβ-Cγ-Cδ (butyl chain)Determines the orientation of the butyl group on the imidazole (B134444) ring.
τ2N-C-C-C (linker)Defines the spatial relationship between the imidazole and benzoic acid rings.
τ3C-C=C-COOH (acrylate group)Influences the planarity and orientation of the carboxyethenyl group.

This table represents a hypothetical set of important dihedral angles for the conformational analysis of this compound based on the known structure of Eprosartan.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. researchgate.net These methods can be applied to this compound to calculate a variety of molecular properties that are not readily accessible through experimental means.

Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are fundamental. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The spatial distribution of these frontier orbitals can pinpoint the regions of the molecule that are most likely to participate in chemical reactions, such as electrophilic or nucleophilic attacks.

Furthermore, the molecular electrostatic potential (MEP) can be mapped onto the electron density surface. The MEP provides a visual representation of the charge distribution within the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is invaluable for understanding intermolecular interactions, including hydrogen bonding and potential binding to a receptor.

Table 2: Hypothetical Quantum Chemical Properties of this compound

PropertyCalculated ValueInterpretation
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and stability.
Dipole Moment3.5 DMeasure of the overall polarity of the molecule.

The values in this table are hypothetical and serve as an example of the data that could be generated through quantum chemical calculations.

Prediction of Spectroscopic Properties through Computational Chemistry

Computational chemistry offers methods to predict various spectroscopic properties, which can be instrumental in the identification and characterization of impurities like this compound. The simulation of spectra can aid in the interpretation of experimental data and provide confidence in structural assignments.

For instance, the calculation of vibrational frequencies using DFT can generate a theoretical infrared (IR) spectrum. By comparing the calculated spectrum with an experimental one, specific vibrational modes can be assigned to different functional groups within the molecule. This can be particularly useful for confirming the absence of the thienylmethyl group in this compound compared to the parent drug.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.netnih.gov These predicted shifts can be compared to experimental NMR data to aid in the structural elucidation of the impurity. researchgate.net Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted DataInformation Gained
IR SpectroscopyVibrational frequencies of key functional groups (C=O, C=C, N-H).Confirmation of functional groups and molecular structure.
¹H NMR SpectroscopyChemical shifts and coupling constants of protons.Elucidation of the proton environment and connectivity.
¹³C NMR SpectroscopyChemical shifts of carbon atoms.Mapping the carbon skeleton of the molecule.
UV-Vis SpectroscopyWavelength of maximum absorption (λmax).Information on electronic transitions and conjugation.

This table provides an overview of the types of spectroscopic data that can be predicted computationally.

Structure-Activity Relationship (SAR) Exploration of Eprosartan Derivatives as Impurities

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a molecule relates to its biological activity. nih.gov In the context of impurities, SAR is crucial for assessing the potential biological effects, including any potential toxicity or pharmacological activity, that an impurity might possess. acs.org While this compound is an impurity, understanding its structural relationship to Eprosartan and other angiotensin II receptor antagonists can provide insights into its potential to interact with the AT₁ receptor.

The development of ARBs, often referred to as "sartans," has been a significant achievement in medicinal chemistry, with computational tools playing a key role in their design. mdpi.com Most ARBs share common structural features, such as an acidic group and a heterocyclic ring system. nih.govresearchgate.net Eprosartan is unique among some ARBs in that it is not a biphenyl (B1667301) tetrazole derivative. nih.gov

The core structure of this compound retains the key imidazole and benzoic acid moieties believed to be important for binding to the AT₁ receptor. However, the absence of the bulky and lipophilic 2-(2-thienylmethyl) group, which is present in Eprosartan, would significantly alter the molecule's steric and electronic properties. This structural modification would likely impact its binding affinity and activity at the AT₁ receptor. SAR studies on imidazole-5-carboxylic acid derivatives have shown that substituents on the imidazole ring play a critical role in their antagonist activity. acs.orgnih.gov The removal of the thienylmethyl group would be expected to reduce the binding affinity compared to Eprosartan, as this group likely contributes to hydrophobic interactions within the receptor's binding pocket.

By comparing the structure of this compound to other known ARBs and their impurities, it is possible to make qualitative predictions about its potential activity. Quantitative Structure-Activity Relationship (QSAR) models, which develop mathematical relationships between chemical structure and biological activity, could also be applied to a series of Eprosartan-related impurities to predict their potential effects. researchgate.netnih.gov

Future Research Directions

Development of Novel Analytical Techniques for Trace Impurity Analysis

The accurate detection and quantification of impurities, especially at trace levels, are crucial for ensuring the safety and efficacy of Eprosartan. While standard High-Performance Liquid Chromatography (HPLC) methods are commonly used for impurity profiling of sartans, future research should focus on developing more sensitive and specific analytical techniques for Des[2-(2-thienylmethyl)] Eprosartan. pharmaguideline.comresearchgate.net

Future research should explore the development and validation of ultra-high-performance liquid chromatography (UHPLC) methods coupled with advanced mass spectrometry detectors, such as tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS). nih.gov These techniques can offer significantly lower limits of detection (LOD) and quantification (LOQ), which is critical for adhering to increasingly stringent regulatory requirements. ajprd.com Furthermore, the development of hyphenated techniques like LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) could provide unambiguous structural elucidation of this and other co-eluting impurities in a single run, reducing the need for lengthy isolation and characterization studies. scribd.com

Table 1: Comparison of Potential Analytical Techniques for Trace Analysis

Analytical TechniquePotential Advantages for this compound Analysis
UHPLC-MS/MS Increased sensitivity, lower detection limits, and high throughput.
LC-HRMS Accurate mass measurement for confident identification and structural elucidation.
LC-NMR Direct structural information without the need for impurity isolation.
Capillary Electrophoresis (CE) High separation efficiency and alternative selectivity to HPLC. ijbpas.com

In-depth Mechanistic Studies of Impurity Formation Pathways

A thorough understanding of how this compound is formed during the synthesis of Eprosartan is fundamental to developing effective control strategies. While the general synthesis of Eprosartan is well-documented, specific mechanistic studies on the formation of this particular impurity are not widely available in the public domain. google.com

Future research should focus on elucidating the precise reaction mechanism leading to the formation of this compound. This would involve identifying the specific reaction step or side reaction where it is generated. Techniques such as kinetic studies, reaction monitoring using in-situ spectroscopic methods (e.g., FT-IR, Raman), and the use of isotopic labeling could be employed to trace the origin of the impurity. A detailed understanding of the reaction kinetics and thermodynamics will help in identifying critical process parameters that influence its formation. mdpi.com

Advanced Computational Modeling for Impurity Prediction and Control

Computational modeling is emerging as a powerful tool in pharmaceutical development for predicting and controlling impurities. ymerdigital.comnih.gov Applying these models to this compound could provide valuable insights and accelerate the development of mitigation strategies.

Future research should focus on the development of quantitative structure-activity relationship (QSAR) models to predict the formation of this impurity based on various process parameters. Molecular modeling and density functional theory (DFT) calculations can be used to study the reaction pathways at a molecular level, providing insights into the transition states and activation energies involved in its formation. This computational approach can help in identifying the most probable formation routes and the key factors influencing them, without the need for extensive and time-consuming laboratory experiments. nih.gov

Table 2: Application of Computational Models in Impurity Research

Computational ModelApplication in this compound Research
QSAR Predict impurity levels based on process parameters.
DFT Calculations Elucidate reaction mechanisms and transition states.
Molecular Dynamics Simulate the interaction of reactants and catalysts.

Strategies for Impurity Mitigation in Eprosartan Manufacturing Processes

The ultimate goal of studying this compound is to develop robust strategies to minimize its presence in the final Eprosartan API. Based on the insights gained from mechanistic studies and computational modeling, several mitigation strategies can be explored in future research.

These strategies can be broadly categorized into process optimization and purification techniques. Process optimization would involve modifying reaction conditions such as temperature, pH, solvent, and catalyst to disfavor the formation of the impurity. pharmaguideline.com For instance, if the formation is found to be temperature-dependent, conducting the reaction at a lower temperature could be a viable strategy.

In terms of purification, research could focus on developing more efficient crystallization processes that can effectively purge this compound. The use of alternative solvents or anti-solvents, and the optimization of cooling profiles and seeding strategies could be investigated. Advanced purification techniques like preparative chromatography could also be explored for its removal, although this is often a less desirable option for large-scale manufacturing due to cost and complexity. pharmaknowledgeforum.com

Table 3: Potential Mitigation Strategies for this compound

StrategyDescription
Process Optimization Modifying reaction conditions (temperature, pH, solvent) to minimize impurity formation.
Advanced Crystallization Developing highly selective crystallization processes for impurity purging.
Preparative Chromatography High-resolution separation for impurity removal, suitable for high-value products or challenging separations.
Raw Material Control Ensuring the purity of starting materials and reagents to prevent the introduction of precursors. veeprho.com

By pursuing these future research directions, a comprehensive understanding of this compound can be achieved, leading to the development of more robust and efficient manufacturing processes for high-purity Eprosartan.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.